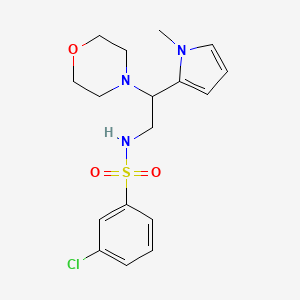
4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((3-methylbenzyl)sulfonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((3-methylbenzyl)sulfonyl)piperidine is a chemical compound used in scientific research as a tool to investigate the function of certain proteins in the body. This compound is synthesized using specific methods and has been found to have significant biochemical and physiological effects. In
作用机制
The mechanism of action of 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((3-methylbenzyl)sulfonyl)piperidine involves the inhibition of specific protein kinases. This compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to target proteins. This inhibition leads to a disruption of cellular signaling pathways and can have significant effects on cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((3-methylbenzyl)sulfonyl)piperidine are diverse and depend on the specific protein kinases being targeted. In general, this compound has been found to have significant effects on cellular proliferation, differentiation, and survival. It has also been shown to have anti-inflammatory effects and can modulate immune function.
实验室实验的优点和局限性
The use of 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((3-methylbenzyl)sulfonyl)piperidine in lab experiments has several advantages and limitations. One advantage is that it is a highly specific inhibitor of certain protein kinases, allowing researchers to investigate the function of these proteins with a high degree of precision. However, this compound can also have off-target effects, leading to unintended consequences. Additionally, the synthesis method for this compound is complex and requires specific reagents and conditions, making it challenging to produce in large quantities.
未来方向
There are several future directions for the use of 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((3-methylbenzyl)sulfonyl)piperidine in scientific research. One direction is the investigation of its effects on specific protein kinases in different cellular contexts. Additionally, researchers may explore the use of this compound in combination with other inhibitors or drugs to investigate synergistic effects. Finally, the development of more efficient synthesis methods for this compound could lead to its broader use in scientific research.
合成方法
The synthesis of 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((3-methylbenzyl)sulfonyl)piperidine is a complex process that involves several steps. The first step involves the synthesis of 1-(3-methylbenzyl)sulfonyl)piperidine, which is then reacted with 1-methyl-1H-imidazole-2-sulfonyl chloride to produce the final product. The synthesis method requires specific reagents and conditions and is typically carried out in a laboratory setting.
科学研究应用
4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((3-methylbenzyl)sulfonyl)piperidine is used in scientific research as a tool to investigate the function of certain proteins in the body. Specifically, it is used to study the activity of protein kinases, which play a critical role in cellular signaling pathways. By inhibiting the activity of specific protein kinases, researchers can gain insight into the role these proteins play in various physiological processes.
属性
IUPAC Name |
4-(1-methylimidazol-2-yl)sulfonyl-1-[(3-methylphenyl)methylsulfonyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-14-4-3-5-15(12-14)13-25(21,22)20-9-6-16(7-10-20)26(23,24)17-18-8-11-19(17)2/h3-5,8,11-12,16H,6-7,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZQRZOYVAVBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-Fluoro-5-(oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2661035.png)


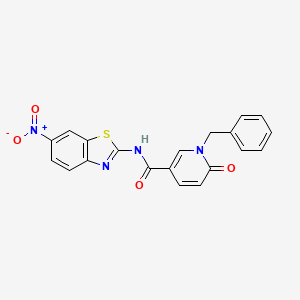
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2661042.png)
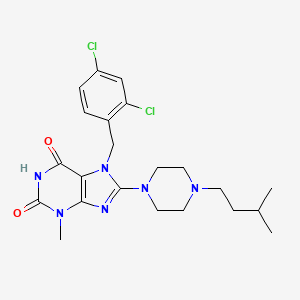
![(2S)-5-Amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid;hydrochloride](/img/structure/B2661045.png)
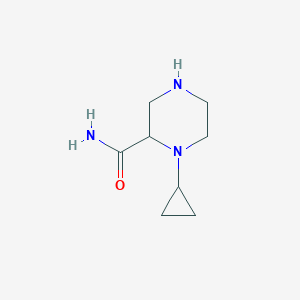

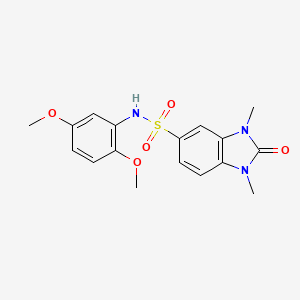
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2661050.png)
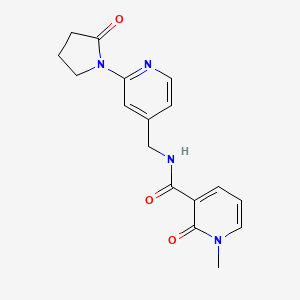
![6-fluoro-1-(3-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2661055.png)
